Product packaging for Gibberellin A13(Cat. No.:CAS No. 2922-24-9)

Gibberellin A13

Cat. No.: B1246806
CAS No.: 2922-24-9
M. Wt: 378.4 g/mol
InChI Key: UYRCHWLYXIQJKK-HMRRIYTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A13 (GA13) is a member of the gibberellin family, a large class of diterpenoid carboxylic acids that function as crucial plant hormones regulating growth and developmental processes such as seed germination, stem elongation, and flowering . As a key biosynthetic intermediate in the gibberellin pathway, GA13 provides significant research value for studies focused on elucidating the complex biosynthesis and metabolic routes of these hormones in plants . Researchers utilize GA13 to investigate the enzymatic steps involved in the formation of bioactive gibberellins and to understand the feedback mechanisms that maintain hormone homeostasis . The compound serves as a critical reference standard in analytical chemistry, enabling the precise identification and quantification of gibberellin profiles in plant tissues using advanced techniques like UPLC-ESI-MS/MS, which is essential for probing the molecular mechanisms underlying plant development and physiological responses . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B1246806 Gibberellin A13 CAS No. 2922-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,4S,5S,8R,9R,12R)-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-9-7-19-8-10(9)3-4-11(19)20(17(26)27)6-5-12(21)18(2,16(24)25)14(20)13(19)15(22)23/h10-14,21H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11-,12+,13-,14-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCHWLYXIQJKK-HMRRIYTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033931
Record name Gibberellin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-24-9
Record name Gibberellin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Gibberellin A13

Precursor Compounds and Early Stages of Gibberellin Biosynthesis Leading to Gibberellin A13

The journey to this compound begins with the synthesis of its fundamental precursors, a process deeply rooted in the primary metabolism of the plant cell. The early stages of gibberellin biosynthesis lay the essential groundwork for the formation of the characteristic tetracyclic diterpenoid structure.

Ent-Kaurene (B36324) Synthase and Ent-Kaurene Oxidase Activities in Early Biosynthesis

The C20 precursor for all gibberellins (B7789140) is geranylgeranyl diphosphate (B83284) (GGDP). The formation of the characteristic tetracyclic hydrocarbon intermediate, ent-kaurene, is a critical step and is catalyzed by two distinct terpene cyclases. First, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to ent-copalyl diphosphate (CDP). Subsequently, ent-kaurene synthase (KS) facilitates the conversion of CDP to ent-kaurene.

Following the synthesis of ent-kaurene, a series of oxidative reactions occur, catalyzed by membrane-associated cytochrome P450 monooxygenases. The first of these is ent-kaurene oxidase (KO), which sequentially oxidizes the C-19 methyl group of ent-kaurene to a carboxyl group, forming ent-kaurenoic acid. This process involves the intermediates ent-kaurenol (B36349) and ent-kaurenal. Subsequently, ent-kaurenoic acid oxidase (KAO) catalyzes the oxidation of ent-kaurenoic acid to produce gibberellin A12 (GA12), which stands as a key branching point in the gibberellin biosynthetic grid and the direct precursor to this compound.

Dedicated Enzymatic Conversions in this compound Biosynthesis

The formation of this compound from its immediate precursor, Gibberellin A12, involves specific and targeted enzymatic modifications. These reactions are catalyzed by distinct classes of enzymes that introduce the characteristic chemical features of GA13. This compound is derived from Gibberellin A12 through two key modifications: the oxidation of the 4a-methyl group to a carboxylic acid and the hydroxylation at the 2β-position.

Characterization of Specific Dioxygenases Involved in this compound Formation

While the broader roles of 2-oxoglutarate-dependent dioxygenases (2-ODDs) in gibberellin biosynthesis are well-established, the specific dioxygenase responsible for the 2β-hydroxylation of GA12 to contribute to the formation of GA13 is not definitively characterized in all plant species. However, the family of GA2-oxidases (GA2ox) are known to catalyze 2β-hydroxylation of various gibberellins, which typically leads to their deactivation. It is plausible that a member of this enzyme family, or a related dioxygenase with a specific substrate affinity for GA12, is involved in this hydroxylation step.

The general reaction catalyzed by these dioxygenases involves the use of 2-oxoglutarate and molecular oxygen as co-substrates, leading to the hydroxylation of the gibberellin, and the production of succinate (B1194679) and carbon dioxide.

Cytochrome P450 Monooxygenases in this compound Biosynthetic Steps

The oxidation of the 4a-methyl group of Gibberellin A12 to a carboxylic acid is a reaction characteristic of cytochrome P450 monooxygenases (CYPs). These enzymes are a large and diverse group of heme-containing proteins that catalyze a wide range of oxidative reactions in plant metabolism. While the specific CYP enzyme responsible for the 4a-carboxylation of GA12 to form GA13 has not been unequivocally identified, the nature of the chemical transformation strongly points towards the involvement of a member of this enzyme superfamily.

Subcellular Localization of this compound Biosynthetic Machinery

The biosynthesis of gibberellins is a spatially organized process, with different stages occurring in distinct subcellular compartments. The initial steps, from GGDP to ent-kaurene, take place in the plastids. nih.gov The subsequent oxidations, catalyzed by cytochrome P450 monooxygenases such as ent-kaurene oxidase and ent-kaurenoic acid oxidase, occur on the endoplasmic reticulum membrane.

The final steps in the formation of many bioactive gibberellins, which are catalyzed by soluble 2-oxoglutarate-dependent dioxygenases, are generally understood to occur in the cytosol. Given that the conversion of GA12 to GA13 involves both a putative cytochrome P450-mediated oxidation and a likely dioxygenase-catalyzed hydroxylation, it is proposed that these final modifications also occur at the endoplasmic reticulum and in the cytosol, respectively. This subcellular compartmentalization necessitates the transport of intermediates between different organelles, highlighting the intricate coordination required for the complete biosynthesis of this compound.

Table 1: Key Enzymes in the Early Biosynthesis of Gibberellin Precursors

Enzyme Abbreviation Substrate Product Subcellular Localization
ent-copalyl diphosphate synthase CPS Geranylgeranyl diphosphate (GGDP) ent-copalyl diphosphate (CDP) Plastid
ent-kaurene synthase KS ent-copalyl diphosphate (CDP) ent-kaurene Plastid
ent-kaurene oxidase KO ent-kaurene ent-kaurenoic acid Endoplasmic Reticulum

Table 2: Putative Enzymatic Conversions in the Formation of this compound

Reaction Putative Enzyme Class Substrate Product Moiety
4a-methyl oxidation Cytochrome P450 monooxygenase Gibberellin A12 4a-carboxylic acid

Table of Compounds Mentioned

Compound Name Abbreviation
This compound GA13
Gibberellin A12 GA12
Isopentenyl pyrophosphate IPP
Dimethylallyl pyrophosphate DMAPP
Acetyl-CoA
Geranylgeranyl diphosphate GGDP
ent-copalyl diphosphate CDP
ent-kaurene
ent-kaurenol
ent-kaurenal
ent-kaurenoic acid
2-oxoglutarate

Catabolism and Deactivation Mechanisms of this compound

The biological activity of gibberellins is tightly controlled not only through their biosynthesis but also through their deactivation into biologically inert forms. For this compound, several mechanisms contribute to its catabolism and the attenuation of its potential hormonal activity.

2β-Hydroxylation as a Primary Deactivation Pathway for this compound

The structure of this compound incorporates modifications that are themselves characteristic of deactivation pathways. Chemical definitions identify GA13 as a derivative of Gibberellin A12 (GA12) that has undergone two specific changes: the 4a-methyl group is oxidized to a carboxylic acid, and a hydroxyl group is added at the 2β-position. nih.govchemicalbook.comebi.ac.ukebi.ac.uk

This 2β-hydroxylation is a well-established and primary mechanism for the deactivation of both bioactive C19-GAs and their C20 precursors. nih.govnih.gov The reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox), which are 2-oxoglutarate-dependent dioxygenases (2-ODDs). frontiersin.orgnih.gov Therefore, the formation of GA13 from a GA12-like precursor is inherently a deactivation step. The presence of the 2β-hydroxyl group renders the molecule biologically inactive. wikipedia.org While 2β-hydroxylation deactivates precursors, preventing them from being converted into active GAs, it also acts on already bioactive GAs to terminate their signaling function. GA2-oxidases are encoded by small gene families in plants, with different members showing specificity for C19- or C20-GA substrates. wikipedia.org The formation of GA13 would specifically involve a C20-GA 2-oxidase.

Table 1: Key Enzyme Family in GA13 Catabolism

Enzyme Family Reaction Type Substrate Class Role in GA13 Metabolism

Glucosylation and Other Conjugation Reactions of this compound

While specific studies detailing the glucosylation of this compound are limited, conjugation is a recognized mechanism for hormone deactivation in plants. This process involves the attachment of a sugar molecule, typically glucose, to the hormone. The resulting conjugate is generally inactive and may be targeted for storage or degradation. Other forms of conjugation, such as methylation catalyzed by GA methyltransferases, have also been identified as a deactivation mechanism for certain gibberellins in species like Arabidopsis. nih.gov However, direct evidence of these processes acting on GA13 is not well-documented in current literature.

Oxidative Cleavage Pathways of this compound

Oxidative cleavage is another potential catabolic fate for gibberellins. Research has shown that this compound can be chemically converted into δ-lactones that are structurally related to Gibberellin A15, indicating that the core structure of GA13 can be further modified and likely degraded. rsc.org In fungi, early research suggested that GA13 is not a precursor to other active gibberellins like gibberellic acid but is instead formed via irreversible oxidation of a shared precursor, marking it as a terminal product of a metabolic branch. rsc.org

Genetic Regulation of this compound Biosynthetic and Catabolic Genes

The concentration of GA13, like other gibberellins, is maintained through the precise regulation of the genes encoding its biosynthetic and catabolic enzymes. This regulation occurs at multiple levels, primarily transcriptional, to respond to both internal developmental cues and external environmental signals.

Transcriptional Control of GA13-Related Enzyme-Encoding Genes

Although the specific genes responsible for the conversion of GA12 to GA13 in plants have not been fully elucidated, the regulation of the enzyme families involved, particularly GA 2-oxidases, is well understood. The expression of GA2ox genes is a critical control point in maintaining GA homeostasis.

Two primary regulatory circuits control the transcription of GA2ox genes:

GA Feedback Regulation : The gibberellin pathway is subject to a negative feedback loop. High levels of bioactive GAs lead to the upregulation of GA2ox gene expression, which in turn increases the rate of GA deactivation, thereby reducing the concentration of active GAs. nih.gov Conversely, low levels of bioactive GAs lead to the downregulation of GA2ox transcription. nih.gov This mechanism ensures that GA levels are kept within an optimal range.

Hormonal Crosstalk : Other plant hormone pathways influence GA metabolism. Auxin, for example, has been shown to differentially regulate the expression of various GA metabolism genes in Arabidopsis. nih.gov Studies have demonstrated that auxin can up-regulate the transcript levels of several AtGA2ox genes, providing a mechanism by which auxin can modulate the levels of active gibberellins in specific tissues. nih.govnih.gov

Table 2: Documented Transcriptional Regulators of GA 2-oxidase Genes

Regulatory Factor Type of Regulation Effect on GA2ox Expression Reference
Bioactive Gibberellins Hormonal Feedback Positive (Feed-forward) nih.gov

Post-Transcriptional and Post-Translational Regulation of this compound Metabolism

Beyond transcriptional control, the activity of enzymes can be modulated at the post-transcriptional and post-translational levels. While specific research into these regulatory mechanisms for GA13-metabolizing enzymes is scarce, general principles of post-translational modification (PTM) are known to regulate the broader GA signaling pathway.

Molecular Mechanisms of Gibberellin A13 Action in Plants

Gibberellin A13 Perception and Receptor Interactions

The perception of bioactive gibberellins (B7789140) is the critical first step in initiating the signaling cascade that leads to plant growth responses. This process is mediated by a soluble nuclear receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govnih.gov However, the specific molecular structure of a gibberellin dictates its ability to bind to this receptor.

Role of GID1 Receptors in this compound Binding

The GID1 receptor functions as a highly specific lock that only biologically active gibberellins can fit. The binding affinity between a gibberellin and the GID1 receptor is a primary determinant of its hormonal activity. nih.gov Bioactive GAs, like GA4, bind to the GID1 receptor with high affinity, initiating the signaling process. nih.gov

This compound, due to its molecular structure, is considered biologically inactive. acs.org It does not effectively bind to the GID1 receptor. The specificity of the GID1 binding pocket means that precursors and catabolites in the GA pathway are not recognized, preventing them from triggering a hormonal response. Therefore, GA13 does not play a role in GID1 receptor binding and cannot initiate the gibberellin signaling pathway.

Conformational Changes and Receptor Complex Formation upon this compound Binding

The binding of a bioactive gibberellin to the GID1 receptor induces a critical conformational change in the receptor protein. This change involves a flexible N-terminal "lid" that closes over the GA-binding pocket, trapping the hormone inside. nih.gov This new GID1-GA conformation creates a surface that can interact with downstream repressor proteins known as DELLA proteins. mdpi.com

Since this compound does not bind effectively to the GID1 receptor, it fails to induce the necessary conformational change. Consequently, the GID1-GA13 complex does not form, and the receptor remains in a state that is unable to interact with DELLA proteins. This lack of interaction is the key reason for GA13's biological inactivity at the perception stage.

Degradation of DELLA Proteins Mediated by this compound

DELLA proteins are nuclear repressors that act as the master brakes on gibberellin-regulated growth. nih.govnih.gov The core function of the GA signaling pathway is to relieve this repression by targeting DELLA proteins for destruction. mdpi.com This process is entirely dependent on the initial formation of the GID1-GA-DELLA ternary complex.

This compound-Induced Ubiquitination of DELLA Repressors

Following the formation of the GID1-GA-DELLA complex with a bioactive GA, the complex is recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice). mdpi.com This F-box protein is part of an SCF E3 ubiquitin ligase complex, which tags the DELLA protein with ubiquitin molecules. Ubiquitination marks the DELLA protein for degradation.

Because this compound does not facilitate the formation of the GID1-DELLA complex, it cannot trigger the subsequent recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase. Therefore, GA13 does not induce the ubiquitination of DELLA repressors. The DELLA proteins remain stable and active in the nucleus, continuing to suppress plant growth.

26S Proteasome-Dependent Degradation of DELLA Proteins

The final step in removing the DELLA repressors is their degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins. mdpi.com This degradation removes the "brake" on GA-responsive genes, allowing for transcription and subsequent growth.

As this compound does not lead to the ubiquitination of DELLA proteins, these repressors are not targeted to the 26S proteasome for degradation. The inability of GA13 to initiate this destructive cascade means that the DELLA-mediated repression of growth remains fully in effect.

Downstream Signaling Cascades Activated by this compound

The degradation of DELLA proteins is the event that activates all downstream signaling. Once degraded, transcription factors that were previously sequestered and inactivated by DELLAs are released. frontiersin.org These transcription factors can then bind to the promoters of GA-responsive genes, activating expression and leading to physiological changes like stem elongation, seed germination, and flowering. wikipedia.org

Since this compound is unable to cause the perception and degradation of DELLA proteins, it cannot activate these downstream signaling cascades. The transcription factors remain bound and inhibited by the stable DELLA proteins, and GA-responsive genes are not expressed. In essence, from a signaling perspective, the plant does not "see" this compound, and the cellular machinery remains in a GA-deficient state.

The table below summarizes the comparative activity of a bioactive gibberellin versus the inactive this compound at key stages of the signaling pathway.

Signaling Step Action of Bioactive Gibberellin (e.g., GA4) Action of this compound
GID1 Receptor Binding Binds with high affinityDoes not bind effectively
GID1 Conformational Change Induces conformational change, forming a binding surface for DELLANo conformational change induced
GID1-DELLA Interaction Promotes the formation of a stable GID1-GA-DELLA complexDoes not facilitate GID1-DELLA interaction
DELLA Ubiquitination Triggers recruitment of SCF E3 ligase and subsequent ubiquitinationDoes not lead to DELLA ubiquitination
DELLA Degradation Leads to degradation by the 26S proteasomeDELLA proteins remain stable
Downstream Gene Expression Activates transcription of GA-responsive genesGA-responsive genes remain repressed

DELLA-Dependent Gene Expression Regulation by this compound

The central mechanism of gibberellin signaling in plants involves a family of nuclear proteins known as DELLA proteins. These proteins act as repressors of gibberellin-responsive genes, thereby inhibiting processes such as seed germination, stem elongation, and flowering cuni.cznih.govresearchgate.net. The action of bioactive gibberellins is to alleviate this repression.

This compound, as a non-bioactive precursor, does not directly initiate the degradation of DELLA proteins. The established DELLA-dependent signaling pathway is initiated when a bioactive gibberellin, such as GA1 or GA4, binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) frontiersin.org. This binding event induces a conformational change in the GID1 receptor, which then promotes the formation of a stable complex with a DELLA protein youtube.com.

The formation of the GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) cuni.czyoutube.com. Subsequently, the polyubiquitinated DELLA protein is degraded by the 26S proteasome cuni.czyoutube.com. The degradation of DELLA proteins liberates transcription factors that were previously sequestered, allowing them to regulate the expression of gibberellin-responsive genes youtube.com.

Since this compound does not bind effectively to the GID1 receptor, it cannot trigger this cascade of events. Therefore, it does not directly regulate gene expression through the DELLA-dependent pathway. Its contribution is indirect, serving as a substrate for the synthesis of gibberellins that are active in this signaling mechanism.

Table 1: Key Components of the DELLA-Dependent Gibberellin Signaling Pathway

ComponentFunctionRole of this compound
Bioactive Gibberellin (e.g., GA1, GA4)Binds to the GID1 receptor to initiate the signaling cascade.This compound is a precursor in the biosynthesis of some bioactive gibberellins but is not itself bioactive.
GID1 ReceptorA soluble nuclear receptor that perceives the gibberellin signal.Does not directly interact with this compound to a significant extent.
DELLA Proteins (e.g., RGA, GAI)Nuclear repressors of gibberellin-responsive genes.The degradation of DELLA proteins is not directly induced by this compound.
SCFSLY1/GID2 E3 Ubiquitin LigaseMediates the polyubiquitination of DELLA proteins for degradation.This complex is not activated by this compound.
26S ProteasomeDegrades polyubiquitinated DELLA proteins.Does not target DELLA proteins in response to this compound.
Transcription Factors (e.g., PIFs)Regulate the expression of gibberellin-responsive genes upon release from DELLA repression.Their release is not directly mediated by this compound.

DELLA-Independent Signaling Pathways Mediated by this compound

While the degradation of DELLA proteins is the primary mechanism of gibberellin signaling, some studies have suggested the existence of DELLA-independent pathways nih.gov. These alternative signaling routes are less well-characterized but may involve other cellular components that respond to gibberellins.

Research into DELLA-independent signaling is ongoing, and the precise molecular players are still being identified. Some evidence points to the involvement of GID1 and the 26S proteasome, even in the absence of DELLA degradation, suggesting that other proteins may be targeted for degradation to promote a gibberellin response nih.gov.

There is currently no scientific literature that specifically implicates this compound in any DELLA-independent signaling pathways. As with the DELLA-dependent pathway, the lack of bioactivity of this compound makes its direct participation in such signaling events unlikely. For this compound to have any effect through a DELLA-independent mechanism, it would first need to be metabolized into a bioactive form that can be recognized by the relevant cellular machinery. The primary function of this compound remains as an intermediate in the gibberellin biosynthetic pathway.

Physiological Roles and Developmental Processes Influenced by Gibberellin A13 in Plants

Regulation of Stem Elongation by Gibberellin A13

Gibberellins (B7789140) are renowned for their profound effect on stem elongation, primarily by stimulating both cell division and cell elongation. mdpi.comdyu.edu.tw However, research indicates that the role of this compound in this process is minimal compared to other gibberellins.

Cell Elongation and Division Responses to this compound

Studies have consistently shown that GA13 exhibits low activity in promoting stem growth. In a comprehensive study comparing the biological activities of 26 different gibberellins, GA13 was found to have low efficacy in bioassays that measure stem elongation, such as the 'Tan-ginbozu' dwarf rice, Progress No. 9 dwarf pea, and cucumber hypocotyl bioassays. frontiersin.org Further research on the plant Impatiens balsamina also demonstrated that GA13 did not promote extension growth under various photoperiods, a stark contrast to the significant elongation induced by GA3 and GA4+7 in the same study. uniprot.org This suggests that, in many plant species, GA13 does not significantly contribute to the cell division and elongation that drives stem growth. frontiersin.orguniprot.org

Molecular Basis of this compound-Induced Growth

The limited effect of GA13 on stem elongation is rooted in its molecular interactions within the gibberellin signaling pathway. The canonical GA signaling cascade involves the binding of a bioactive GA to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govsteberlab.org This binding event induces a conformational change in the GID1 receptor, allowing it to interact with DELLA proteins, which are nuclear repressors of GA responses. mdpi.comsteberlab.orgbiologynotesonline.com The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the 26S proteasome pathway. biologynotesonline.comnih.gov The removal of DELLA repressors liberates transcription factors, such as Phytochrome Interacting Factors (PIFs), which then activate the expression of genes responsible for cell elongation and division. mdpi.comlibretexts.org

The biological inactivity or low activity of certain gibberellins is often due to their inability to effectively bind to the GID1 receptor. steberlab.org The specific three-dimensional structure of the GA molecule is critical for this interaction. GA13 is a C20-gibberellin with a tricarboxylic acid structure, which differs significantly from highly bioactive C19-gibberellins like GA4. nih.govnih.gov These structural features, particularly the presence of bulky or polar groups at certain positions, can hinder the proper docking of the hormone into the GID1 binding pocket, thus failing to initiate the degradation of DELLA proteins and subsequent growth responses. steberlab.org

This compound in Seed Germination and Dormancy Release

Seed germination is a critical developmental process tightly regulated by the balance of hormones, with gibberellins playing a key role in breaking dormancy and promoting the growth of the embryo. mdpi.comsavemyexams.com This process involves the mobilization of stored energy reserves, a step that is heavily dependent on GA-induced enzymatic activity.

Activation of Hydrolytic Enzymes by this compound during Germination

A hallmark of gibberellin action during the germination of cereal grains is the induction of hydrolytic enzymes, such as α-amylase, in the aleurone layer. savemyexams.comresearchgate.net These enzymes are responsible for breaking down starch stored in the endosperm into simple sugars, which provide the necessary energy for the growing embryo. researchgate.netcas.cz

However, consistent with its low activity in other areas, GA13 is not a potent inducer of these enzymes. In the barley aleurone bioassay, a standard test for GA-induced α-amylase production, GA13 was found to exhibit low activity. frontiersin.org This indicates that GA13 is largely ineffective at triggering the synthesis and secretion of the hydrolytic enzymes required for the breakdown of stored food reserves in the seed.

Molecular Mechanisms of this compound Overcoming Seed Dormancy

The molecular mechanism for GA-induced seed germination mirrors that of stem elongation, centering on the GID1-DELLA system. steberlab.org In seeds, the degradation of DELLA proteins (specifically the RGL2 protein in Arabidopsis) allows for the transcription of genes encoding enzymes like α-amylase. nih.gov The transcription of α-amylase genes is activated by transcription factors like GAMYB, which are themselves repressed by DELLA proteins. frontiersin.orgjscimedcentral.com

The low activity of GA13 in promoting germination is a direct consequence of its poor interaction with the GID1 receptor. steberlab.org Due to its chemical structure, GA13 fails to efficiently promote the formation of the GID1-DELLA complex. frontiersin.orgnih.gov As a result, DELLA proteins remain stable in the nucleus, continuing to repress the transcription of α-amylase and other germination-related genes, and dormancy is not effectively broken. biologynotesonline.com

Influence of this compound on Flowering Time and Floral Development

While showing limited effects on vegetative growth and germination, this compound has been observed to have a more nuanced role in the transition to flowering, with its effect being dependent on environmental cues such as photoperiod.

Research conducted on Impatiens balsamina, a qualitative short-day plant, revealed that GA13 can either promote or delay flowering depending on the day length. uniprot.org Under non-inductive long-day conditions (16- and 24-hour photoperiods), GA13 hastened floral-bud initiation and increased the number of flowers, although it was less effective than GA3 and GA4+7. uniprot.org Conversely, under inductive short-day conditions (4-hour photoperiods), GA13 delayed the initiation of floral buds and decreased the total number of flowers produced. uniprot.org These findings suggest that GA13 can interact with the photoperiodic pathways that control flowering.

The molecular basis for this influence lies in the complex network that governs floral transition, where gibberellin signaling intersects with other pathways. GAs are known to promote flowering by activating floral meristem identity genes such as LEAFY (LFY) and floral pathway integrators like SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) and FLOWERING LOCUS T (FT). frontiersin.orgpsu.edujipb.net This regulation is mediated through the degradation of DELLA proteins, which act as repressors of these key flowering genes. frontiersin.org The ability of GA13 to influence flowering, even if weakly, suggests it can interact with the GID1-DELLA system to some degree, modulating the expression of these critical genes in a photoperiod-dependent manner. uniprot.org

Interactive Data Table: Effect of this compound on Flowering in Impatiens balsamina

The following table summarizes the findings from a study by Nanda et al. (1969) on the effect of different gibberellins on flowering under various photoperiods. You can sort and filter the data to compare the effects.

CompoundPhotoperiod (hours)Effect on Floral Bud InitiationEffect on Flower Number
This compound 4DelayedDecreased
This compound 8No marked effectNo marked effect
This compound 16HastenedIncreased
This compound 24HastenedIncreased
Gibberellin A34DelayedDecreased
Gibberellin A316HastenedIncreased
Gibberellin A4+74DelayedDecreased
Gibberellin A4+716HastenedIncreased
(-)-kaurene4DelayedDecreased
(-)-kaurene16HastenedIncreased
Control4NormalNormal
Control16No floweringNo flowering

Data adapted from Nanda et al., 1969. uniprot.org

This compound in Fruit Development and Ripening Processes

Gibberellins play a crucial role in fruit development, from the initial stage of fruit set to the subsequent growth and determination of final fruit quality. plant-growth-regulator.com

Fruit set is the transition of a flower's ovary into a developing young fruit. This process is heavily dependent on hormonal signals, including gibberellins. Research has pointed to a role for GA13 in processes prerequisite for, or directly involved in, fruit set.

In studies on gynoecious (all-female flowering) strains of cucumber (Cucumis sativus L.), the application of various gibberellins was tested for the induction of staminate (male) flowers, a necessity for pollination and subsequent fruit set in these lines. GA13 was shown to successfully induce the formation of male flowers, although it was found to be "much less active" than gibberellin A7 or a mixture of gibberellins A4 and A7. ashs.orgcapes.gov.br This demonstrates a qualitative role for GA13 in reproductive development related to fruit set, albeit with lower quantitative activity compared to other forms.

Furthermore, a study on apple (Malus domestica) fruit set has been reported where GA13 application was found to increase the number of fruits that set. ashs.org This suggests a direct role in promoting the initial stages of fruit development in pome fruit.

Table 2: Relative Activity of this compound in Inducing Staminate Flowers on Gynoecious Cucumber

Gibberellin TypeRelative Activity in Staminate Flower Production
GA7 High
GA4+GA7 Mixture High (nearly equal to pure GA7)
This compound Low (much less active than GA7 and GA4+7 mixture)

Data sourced from Clark, R. K., & Kenney, D. S. (1969). ashs.org

The influence of gibberellins on final fruit quality is well-established, affecting parameters such as firmness, soluble solids content, and acidity, which are determined by molecular and metabolic processes during ripening. dntb.gov.ua However, specific research detailing the molecular impact of this compound on these fruit quality parameters is currently lacking in scientific literature. This is likely due to its generally low biological activity compared to other gibberellins like GA3, which have been more extensively studied. researchgate.net

Studies on other gibberellins show they can influence fruit quality by modulating gene expression related to cell wall metabolism (affecting firmness), carbohydrate metabolism (affecting sugar content), and organic acid accumulation. It is plausible that GA13 could have similar, though perhaps less potent, effects, but dedicated research is required to confirm this.

Root Development and Architecture Modulation by this compound

Gibberellins are known to be involved in regulating the architecture of the root system, including the growth of the primary root and the formation of lateral roots. nih.gov This regulation is often complex, with effects varying by species and developmental context.

There is a notable absence of specific research findings on the effects of this compound on the elongation of the primary root. Broad bioassays of 26 different gibberellins conducted in the 1970s consistently categorized GA13 as having "low activity" in a range of developmental tests, including those involving cell elongation. researchgate.net This low potency likely explains the lack of targeted investigation into its role in root growth. While some research has suggested that a plant growth-promoting fungus, Alternaria sp. A13, enhances root growth in Salvia miltiorrhiza, this refers to the fungal strain and not the chemical compound this compound. nih.govfrontiersin.org

Similar to primary root elongation, there is no direct scientific evidence detailing the specific influence of this compound on lateral root formation and branching. The general characterization of GA13 as a gibberellin with low biological activity suggests its role in this process is likely minimal compared to more active gibberellins. researchgate.net The regulation of lateral root development is a complex process involving crosstalk between gibberellins and other hormones, particularly auxin. oup.com Given the low activity of GA13, it has not been a focus of studies unraveling these intricate hormonal networks in root systems.

This compound in Abiotic Stress Response and Adaptation

The adaptation of plants to abiotic stresses such as drought, salinity, and extreme temperatures involves a significant reallocation of resources, often shifting from promoting growth to enhancing survival. A key part of this strategy is the precise regulation of phytohormone levels, including the gibberellins. While direct studies on GA13's role are limited, its position as a biosynthetic intermediate means its synthesis and conversion are integral to the plant's stress adaptation mechanisms. nih.gov

Plants respond to environmental challenges by initiating complex signaling cascades that involve extensive crosstalk between different hormone pathways. Abiotic stress triggers the production of stress-related hormones like abscisic acid (ABA), which often acts antagonistically to gibberellins. wikipedia.org This crosstalk does not occur with GA13 directly but manifests as the regulation of the enzymatic steps that produce and consume it.

Stress signaling pathways modulate the expression of genes encoding key enzymes in the GA metabolic grid. For instance, stress can lead to the upregulation of genes for GA-deactivating enzymes, such as GA 2-oxidases (GA2ox), and potentially GA 13-oxidases. nih.govmdpi.comoup.com These enzymes can act on various GA precursors. The regulation of GA13's metabolic fate is thus a node in the integrated hormonal network that balances growth and stress responses. Signaling molecules like nitric oxide (NO), which are involved in drought and salinity stress responses, can also influence the GA pathway by affecting the stability of DELLA proteins, the master repressors of GA signaling. mdpi.com

Table 1: Key Gibberellin Metabolic Enzymes and Their Relation to Stress Signaling

Enzyme Class Function in GA Pathway Connection to Stress Signaling
ent-Kaurenoic acid oxidase (KAO) Catalyzes a step leading to GA12, a precursor for GA13. mdpi.com Expression can be regulated by stress, affecting the influx into the later part of the GA pathway.
GA 20-oxidase (GA20ox) Catalyzes multiple steps in the conversion of C20-GAs to C19-GAs. mdpi.com Generally downregulated by abiotic stress (e.g., cold, salinity) to reduce bioactive GA levels. nih.govmdpi.com
GA 3-oxidase (GA3ox) Catalyzes the final step to produce bioactive GAs (e.g., GA1, GA4). mdpi.com Expression is often inhibited by heat and other stresses to restrict growth. mdpi.com
GA 2-oxidase (GA2ox) Inactivates bioactive GAs and their precursors. oup.com Often upregulated by abiotic stresses, providing a key mechanism for growth restriction. nih.govoup.com

A common plant strategy to survive abiotic stress is to limit growth, conserving energy and resources. This is often achieved by reducing the levels of growth-promoting hormones like gibberellins. nih.gov The role of the GA pathway, including intermediates like GA13, is central to this adaptive response.

Drought and Salinity Stress: Under salt and osmotic stress, plants typically exhibit reduced levels of bioactive GAs. nih.gov This reduction is a result of transcriptional regulation, where genes for GA biosynthesis are suppressed while genes for GA deactivation are induced. nih.govnih.gov Consequently, the metabolic flux through the pathway is altered, affecting the concentrations of all intermediates, including GA13. The regulation of GA 13-hydroxylase activity, which converts more active 13-H GAs to less active 13-OH GAs, represents a mechanism to fine-tune growth in response to these stresses. nih.govpnas.org

Temperature Stress: Both cold and heat stress have been shown to impact GA metabolism. Cold stress can lead to a decrease in bioactive GA content by repressing GA20ox gene expression. mdpi.com Similarly, heat stress can block GA synthesis by inhibiting both GA20ox and GA3ox genes. mdpi.com This tight control over the GA pathway, which includes the pool of C20-GAs like GA13, is crucial for survival under temperature extremes. Evidence suggests that fluctuations in GA concentration are linked to the plant's response to cold. wikipedia.org

This compound in Biotic Interactions and Defense Mechanisms

The interaction between plants and pathogens or pests involves a sophisticated interplay of signaling molecules to mount an effective defense. This often requires prioritizing defense over growth, a trade-off significantly mediated by the gibberellin pathway.

Gibberellins generally act as negative regulators of plant immunity. High levels of bioactive GAs tend to make plants more susceptible to certain pathogens, while suppression of GA signaling can enhance resistance. pnas.org The modulation of defense responses via the GA pathway is achieved by controlling the concentration of bioactive GAs. This control is exerted over the entire biosynthetic and catabolic network, which includes the synthesis and conversion of intermediates such as GA13.

Pathogen attack can trigger changes in the expression of GA metabolic genes. For instance, defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) can induce the expression of the DELLA protein SLR1 in rice, which in turn represses GA signaling to bolster resistance. mdpi.com This highlights that the regulation of the GA pathway, including the metabolic steps involving C20-GAs, is a key component of the plant's defense strategy.

The primary mechanism by which the GA pathway interacts with defense signaling is through the DELLA proteins. These proteins are nuclear growth repressors that are degraded in the presence of bioactive GAs. nih.gov When stress or pathogen attack leads to a reduction in bioactive GA levels (by modulating the pathway involving intermediates like GA13), DELLA proteins accumulate.

Accumulated DELLA proteins can interact directly with key components of other defense hormone pathways. A well-documented example is the interaction between DELLAs and JAZ proteins, which are repressors in the jasmonic acid (JA) signaling pathway. This interaction modulates JA-dependent defense responses against necrotrophic pathogens and insect herbivores. Therefore, the "interaction" of the GA13-containing pathway with pest resistance is mediated by the downstream effect of altered bioactive GA levels on DELLA protein stability and their subsequent crosstalk with defense signaling hubs. nih.gov

Table 2: Summary of Gibberellin Pathway Regulation in Stress Responses

Stress Type General Effect on Bioactive GA Levels Key Regulatory Mechanism Consequence for the Plant
Abiotic (Drought, Salinity) Decrease Downregulation of GA biosynthesis genes (e.g., GA20ox); Upregulation of GA catabolism genes (e.g., GA2ox). nih.govnih.gov Growth restriction, resource conservation for survival. nih.gov
Abiotic (Temperature) Decrease Inhibition of key synthesis genes like GA20ox and GA3ox. mdpi.com Adaptation of growth rate to unfavorable temperatures. wikipedia.org

| Biotic (Pathogens/Pests) | Decrease | Crosstalk with defense hormones (JA, SA) leading to repression of GA signaling and accumulation of DELLA proteins. nih.govmdpi.com | Enhanced defense response, often at the expense of growth (growth-defense trade-off). |

Interactions and Crosstalk of Gibberellin A13 with Other Phytohormones

Gibberellin A13 and Auxin Crosstalk in Plant Growth Regulation

The interaction between gibberellins (B7789140) and auxin is a cornerstone of plant developmental regulation, with both hormones synergistically and antagonistically controlling processes like stem elongation, root development, and fruit formation. frontiersin.orgnih.gov Auxin has been shown to influence gibberellin metabolism by promoting the expression of genes encoding GA biosynthesis enzymes, thereby increasing the levels of active GAs. nih.gov Conversely, gibberellins can modulate auxin signaling.

Despite the well-documented interplay between the two hormone classes, specific studies detailing the direct interaction or signaling role of this compound with the auxin pathway are not available in the current body of scientific research. The focus remains on how auxin affects the production of bioactive gibberellins and the subsequent GA-mediated responses.

Interaction Type General Gibberellin-Auxin Crosstalk Mechanism Specific Data for this compound
Synergistic Coordinated regulation of stem elongation and fruit development. nih.govNot documented
Regulatory Auxin promotes the biosynthesis of active GAs. nih.govNot documented
Signaling Crosstalk often converges on shared downstream targets or through the regulation of DELLA proteins.Not documented

Antagonistic and Synergistic Interactions between this compound and Abscisic Acid

The relationship between gibberellins and abscisic acid (ABA) is classically antagonistic, particularly in the regulation of seed dormancy and germination, as well as in responses to abiotic stress. annualreviews.orgfrontiersin.org Generally, GAs promote germination and growth, while ABA inhibits these processes and mediates stress responses. annualreviews.orgijarbs.com This antagonism is often a result of mutual inhibition of their biosynthetic pathways and opposing effects on the GA signaling components, such as the stabilization of DELLA proteins by ABA.

There is a significant body of research on the GA-ABA antagonism. annualreviews.orgfrontiersin.org However, this research does not extend to specific studies on this compound. It is unknown if GA13 has any direct role in mediating or being affected by ABA signaling, or if its levels are modulated in response to ABA.

Interaction Type General Gibberellin-Abscisic Acid Crosstalk Mechanism Specific Data for this compound
Antagonistic Regulation of seed dormancy, germination, and stress responses. annualreviews.orgijarbs.comNot documented
Metabolic Mutual inhibition of biosynthetic pathways. annualreviews.orgNot documented
Signaling ABA can enhance the stability of DELLA proteins, repressing GA signaling.Not documented

This compound and Cytokinin Interplay in Development

Gibberellins and cytokinins often exhibit antagonistic effects on various developmental processes. nih.govfrontiersin.org For instance, in shoot and root development, cytokinins typically promote cell division and shoot formation, while GAs promote stem elongation. Research in species like tomato and Arabidopsis has shown a mutual antagonistic interaction where GA can inhibit cytokinin signaling and, conversely, cytokinin can inhibit some GA responses. frontiersin.org

The molecular basis for this crosstalk is complex, with some evidence pointing to GA-mediated inhibition of cytokinin primary response genes. nih.gov However, detailed research specifically investigating the interplay between this compound and the cytokinin signaling pathway is currently absent from the scientific literature.

Interaction Type General Gibberellin-Cytokinin Crosstalk Mechanism Specific Data for this compound
Antagonistic Opposing roles in shoot and root development, and meristem activity. nih.govfrontiersin.orgNot documented
Reciprocal Inhibition GA can inhibit cytokinin signaling, and cytokinin can inhibit GA responses. frontiersin.orgNot documented
Signaling GA may inhibit cytokinin responses via the SPY protein, a repressor of GA signaling. nih.govNot documented

Ethylene (B1197577) and this compound Signaling Integration

The interaction between ethylene and gibberellins is context-dependent, showing both synergistic and antagonistic relationships. nih.gov For example, both hormones are required for processes like the elongation of deepwater-rice internodes under submerged conditions. nih.gov Ethylene can influence GA signaling by modulating the stability of DELLA proteins, thereby affecting growth responses. nih.gov

While the integration of ethylene and general gibberellin signaling pathways is an active area of research, there are no specific studies that have elucidated a direct role for this compound in this crosstalk. It is not known whether ethylene signaling affects the metabolism of GA13 or if GA13 has any influence on ethylene-regulated processes.

Interaction Type General Gibberellin-Ethylene Crosstalk Mechanism Specific Data for this compound
Synergistic Co-regulation of processes like apical hook formation and internode elongation in some species. nih.govNot documented
Antagonistic Ethylene can inhibit growth in a GA-antagonistic manner in some contexts.Not documented
Signaling Integration Ethylene can modulate the stability of DELLA proteins, thus impacting GA responses. nih.govNot documented

Brassinosteroid-Gibberellin A13 Signaling Module Interactions

Brassinosteroids (BRs) and gibberellins are both major growth-promoting hormones, and their signaling pathways are known to interact. researchgate.net A key point of interaction is at the level of signaling components, where DELLA proteins (negative regulators of GA signaling) can physically interact with BZR1 proteins (positive regulators of BR signaling). researchgate.net This interaction can inhibit BZR1 function, thereby restraining growth.

This signaling model provides a framework for understanding how these two pathways are integrated. researchgate.net However, the research has focused on the role of DELLA proteins and bioactive GAs. There is currently no evidence or specific research detailing the involvement of this compound in the brassinosteroid signaling module.

Interaction Type General Brassinosteroid-Gibberellin Crosstalk Mechanism Specific Data for this compound
Signaling Physical interaction between DELLA proteins and BR-activated BZR1 transcription factors. researchgate.netNot documented
Growth Regulation Coordinated control of cell elongation and overall plant stature. pnas.orgNot documented
Biosynthesis Some evidence suggests BRs may regulate GA metabolism. researchgate.netNot documented

Jasmonate and Salicylic (B10762653) Acid Interactions with this compound in Stress Response

Jasmonic acid (JA) and salicylic acid (SA) are key hormones in plant defense and stress responses, and they are known to interact with growth-regulating hormones like gibberellins. nih.gov The crosstalk between GA and JA/SA often represents a trade-off between growth and defense. For instance, GAs and JA have been shown to have a synergistic effect on trichome production in Arabidopsis, a physical defense structure. nih.gov In contrast, SA can have a negative effect on trichome production and can exhibit negative crosstalk with the jasmonate-dependent pathway. creative-proteomics.comnih.gov

The molecular mechanisms often involve the interaction of DELLA proteins with components of the JA signaling pathway. Despite these insights into the general GA-JA/SA crosstalk, there is a lack of specific research on the role of this compound in these interactions. Its potential involvement in modulating or being modulated by JA or SA in stress responses has not been investigated.

Interaction Type General GA-JA/SA Crosstalk Mechanism Specific Data for this compound
Synergistic (GA-JA) Co-regulation of defense structures like trichomes. nih.govNot documented
Antagonistic (GA-SA) Often involves a trade-off between growth and defense responses.Not documented
Signaling Interaction of DELLA proteins with components of the JA signaling pathway.Not documented

Analytical Methodologies for Gibberellin A13 Research

Extraction and Purification Techniques for Gibberellin A13 from Plant Tissues

The initial and most critical stage in the analysis of GA13 from plant material involves its efficient extraction and subsequent purification to remove interfering substances. scilit.comnih.gov

Solvent-Based Extraction Protocols

Solvent-based extraction is a fundamental step in isolating gibberellins (B7789140) from plant matrices. The choice of solvent and the extraction conditions are pivotal for achieving high recovery rates.

Initial Extraction: Plant tissues are typically frozen in liquid nitrogen immediately after collection to halt metabolic processes and then ground to a fine powder to ensure effective solvent penetration. creative-proteomics.comresearchgate.net A common initial extraction solvent is 80% methanol (B129727). researchgate.netresearchgate.net The ground tissue is homogenized in the solvent, often with overnight shaking at a low temperature (e.g., 4°C), to facilitate the release of gibberellins. researchgate.net

Phase Partitioning: After the initial extraction, the crude extract is typically partitioned against a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. The aqueous-methanolic phase containing the more polar gibberellins is retained. To further purify the gibberellins, the pH of the aqueous phase is adjusted to acidic levels (e.g., pH 2.0-3.0) with an acid like hydrochloric acid. google.com This protonates the carboxylic acid groups of the gibberellins, increasing their solubility in a less polar organic solvent like ethyl acetate (B1210297). researchgate.netresearchgate.net A subsequent liquid-liquid extraction with ethyl acetate is then performed to separate the gibberellins from more polar impurities. researchgate.netresearchgate.net The ethyl acetate fractions are then combined and evaporated to dryness. researchgate.net

A generalized solvent-based extraction protocol is outlined below:

StepProcedurePurpose
1. HomogenizationGrind frozen plant tissue in 80% methanol.Disrupt cell walls and solubilize gibberellins.
2. FiltrationFilter the homogenate to separate the liquid extract from solid plant debris.Remove insoluble material.
3. ConcentrationReduce the volume of the filtrate under vacuum.Concentrate the extract.
4. AcidificationAdjust the pH of the aqueous extract to ~2.5.Protonate gibberellins for subsequent solvent extraction.
5. PartitioningExtract with ethyl acetate.Separate gibberellins from polar impurities.
6. EvaporationEvaporate the ethyl acetate phase to dryness.Obtain a purified gibberellin-containing residue.

Solid-Phase Extraction for this compound Enrichment

Solid-phase extraction (SPE) is a crucial and widely used technique for the enrichment and purification of gibberellins, including GA13, from complex plant extracts. frontiersin.orgscirp.org It offers a more efficient and selective cleanup compared to liquid-liquid extraction alone. researchgate.net

Sorbent Materials: Various sorbent materials are employed in SPE for gibberellin analysis. Reversed-phase C18 silica (B1680970) is one of the most common and effective materials for trapping medium to low polarity compounds like gibberellins from aqueous solutions. researchgate.netscirp.org Other materials, such as Oasis® MCX and MAX, which are mixed-mode cation and anion exchange sorbents, respectively, can provide highly selective purification. nih.gov The use of these sorbents in sequence can achieve significant cleanup of the extract. nih.gov

Procedure: The crude or partially purified plant extract is loaded onto a pre-conditioned SPE cartridge. Interfering compounds are washed away with a weak solvent, and the gibberellins, including GA13, are then eluted with a stronger solvent, such as methanol or acetonitrile. scirp.orgnih.gov This process not only purifies the sample but also concentrates the analytes, thereby increasing the sensitivity of subsequent analyses. researchgate.net

Sorbent TypeElution SolventsApplicationReference
C18 Reversed-PhaseMethanol, AcetonitrileGeneral purification and concentration of gibberellins. researchgate.netscirp.org
Oasis® MCX (Mixed-Mode Cation Exchange)MethanolPart of a two-step SPE procedure for selective enrichment. nih.gov
Oasis® MAX (Mixed-Mode Anion Exchange)MethanolUsed in conjunction with MCX for enhanced purification. nih.gov
Polydopamine-coated magnetic multiwalled carbon nanotubesAcetoneAdvanced material for magnetic solid-phase extraction. rsc.org

Quantitative Analysis of this compound

Following extraction and purification, various analytical methods are employed for the precise quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS has historically been a cornerstone for the identification and quantification of gibberellins. researchgate.netnih.gov This technique offers high sensitivity and selectivity. scionresearch.com

Derivatization: Due to their low volatility, gibberellins, including GA13, require derivatization before GC analysis. This typically involves methylation of the carboxyl groups followed by trimethylsilylation of the hydroxyl groups to increase their volatility and thermal stability. nih.gov

Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification. csic.es Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target gibberellin. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Profiling

In recent years, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of gibberellins. researchgate.netfrontiersin.org It offers high sensitivity, specificity, and throughput without the need for derivatization. nih.gov

Chromatography: Ultra-performance liquid chromatography (UPLC) with a reversed-phase C18 column is commonly used to separate the different gibberellins in the extract. creative-proteomics.comnih.gov A gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) formate) is typically employed. nih.govacs.org

Mass Spectrometry: The eluent from the LC system is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source. creative-proteomics.com For quantification, tandem mass spectrometry (MS/MS) is operated in the multiple reaction monitoring (MRM) mode. frontiersin.org In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for GA13) is selected and fragmented, and a specific product ion is then monitored. researchgate.netnih.gov This highly selective process minimizes interference from the complex plant matrix, allowing for accurate quantification even at very low concentrations. researchgate.net

Typical LC-MS/MS Parameters for Gibberellin Analysis researchgate.netnih.gov

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ (for GA13) m/z 377.1
Collision Energy Optimized for specific instrument and compound
Column Reversed-phase C18

Immunoassay-Based Detection Methods for this compound

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a simpler and often more cost-effective alternative for the quantification of gibberellins, although they may have limitations in terms of specificity. researchgate.netresearchgate.net

Principle: These methods rely on the specific binding of an antibody to the target gibberellin. nih.gov In a competitive ELISA, the sample containing the gibberellin competes with a known amount of enzyme-labeled gibberellin for binding to a limited number of antibody sites coated on a microtiter plate. abbexa.com The amount of bound enzyme, which is inversely proportional to the concentration of gibberellin in the sample, is then measured colorimetrically. abbexa.com

Application: While ELISA kits are commercially available for various gibberellins, their specificity can be a concern due to potential cross-reactivity with structurally similar gibberellins. tokyofuturestyle.comelkbiotech.cnbiocheminfo.org Therefore, results from immunoassays are often considered semi-quantitative and may require confirmation by a more definitive method like GC-MS or LC-MS/MS. researchgate.netndl.go.jp Despite this, ELISA can be a valuable tool for high-throughput screening of a large number of samples. researchgate.net

Isotopic Labeling Approaches for this compound Metabolic Flux Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of compounds within a biological system. In the context of this compound (GA13), isotopic labeling studies have been instrumental in elucidating its position within the complex gibberellin biosynthetic grid, particularly in the fungus Gibberella fujikuroi, a primary source for many characterized gibberellins. These studies typically involve feeding a culture of the organism with a precursor molecule containing a heavy or radioactive isotope and then identifying the labeled downstream metabolites.

Early research successfully demonstrated the production of radioactive GA13 in fermentations of Gibberella fujikuroi. In one key experiment, [17-¹⁴C]kaur-16-en-19-oic acid, a labeled precursor, was added to a fungal culture. rsc.org Subsequent analysis using thin-layer chromatography and autoradiography revealed that both gibberellic acid and this compound produced by the fungus were radioactive, confirming that GA13 is a product of this biosynthetic pathway. rsc.org

Further feeding experiments have provided more detailed insights into the metabolic transformations of GA13 and related compounds. When Gibberella fujikuroi was supplied with ent-kaura-2,16-dien-19-ol, a precursor several steps before GA13, a complex mixture of gibberellins was produced. capes.gov.br Among the identified metabolites were compounds directly related to GA13, such as an aldehyde that could be chemically related to GA13 trimethyl ester. capes.gov.br This indicates that GA13 is part of a network of interconnected metabolic pathways in the fungus. capes.gov.br While these studies trace the flow of atoms, they also highlight that free C20 gibberellins like GA13 may not be direct intermediates on the main pathway to the highly active C19 gibberellins in G. fujikuroi. rsc.org

Although direct biological conversion of GA13 to the highly active Gibberellin A4 (GA4) in plants is not established, a chemical conversion has been demonstrated. researchgate.net This process involves the oxidative decarboxylation of the C-10 carboxyl group of GA13, followed by the formation of a γ-lactone bridge between C-4 and C-10, yielding GA4. researchgate.net Such studies, while not biological, are crucial for understanding the structural relationships and potential metabolic pathways between different gibberellins.

Table 1: Documented Metabolic Conversions Involving this compound and its Precursors

Labeled Substrate/PrecursorOrganism/SystemLabeled Product(s) IdentifiedResearch Finding
[17-¹⁴C]kaur-16-en-19-oic acidGibberella fujikuroi[¹⁴C]this compoundConfirmed GA13 as a biosynthetic product from kaurenoic acid in the fungus. rsc.org
ent-kaura-2,16-dien-19-olGibberella fujikuroiAldehyde related to GA13 trimethyl esterShowed GA13 is part of the metabolic grid in G. fujikuroi. capes.gov.br
This compoundChemical SynthesisGibberellin A4Demonstrated the chemical feasibility of converting the C20 tricarboxylic acid GA13 into the C19-GA, GA4. researchgate.net

Bioassays and Reporter Gene Systems for this compound Activity Assessment

The biological activity of gibberellins is determined using a variety of bioassays that measure a physiological response, such as stem elongation or enzyme induction. Comprehensive studies have consistently shown that this compound exhibits low to no activity across a wide range of standard plant bioassays. rsc.orgresearchgate.netresearchgate.net This inactivity is attributed to its chemical structure, as it is a C20 gibberellin with three carboxyl groups and lacks the C-19/C-10 lactone ring characteristic of most bioactive GAs. mdpi.comoup.com

A landmark study compared the activities of 26 different gibberellins in nine distinct bioassay systems. researchgate.netrsc.org In these assays, which included the 'Tan-ginbozu' dwarf rice, dwarf maize, cucumber hypocotyl, and barley aleurone bioassays, GA13 consistently demonstrated very low activity compared to highly active gibberellins like GA3 and GA4. researchgate.netrsc.orgresearchgate.net For example, in the barley aleurone α-amylase bioassay, a classic test where GAs induce the synthesis of α-amylase, GA13 showed negligible activity. rsc.orgresearchgate.net Similarly, in dwarf rice and maize bioassays that measure shoot elongation, GA13 was largely inactive. researchgate.net

Table 2: Biological Activity of this compound in Various Plant Bioassays

BioassayPlant SpeciesMeasured ResponseRelative Activity of GA13
Barley aleurone α-amylaseHordeum vulgareInduction of α-amylaseLow activity rsc.org
'Tan-ginbozu' dwarf riceOryza sativaLeaf sheath elongationLow activity researchgate.net
Cucumber hypocotylCucumis sativusHypocotyl elongationLow activity rsc.org
d-1 Dwarf maize mutantZea maysLeaf sheath elongationLow activity researchgate.net
d-2 Dwarf maize mutantZea maysLeaf sheath elongationLow activity researchgate.net
d-3 Dwarf maize mutantZea maysLeaf sheath elongationLow activity researchgate.net
d-5 Dwarf maize mutantZea maysLeaf sheath elongationLow activity researchgate.net
Lettuce hypocotylLactuca sativaHypocotyl elongationLow activity rsc.org
Dwarf peaPisum sativumStem elongationLow activity rsc.org

Reporter gene systems provide a more direct way to assess the molecular activity of hormones by linking a hormone-responsive promoter to an easily measurable reporter gene, such as β-glucuronidase (GUS) or luciferase (LUC). frontiersin.orgpromega.com In gibberellin signaling, this process begins with the binding of a bioactive GA to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). usp.brnih.gov This binding event promotes the interaction between the GID1-GA complex and DELLA proteins, which are repressors of GA-responsive genes. oup.comnih.gov This interaction targets the DELLA proteins for degradation via the ubiquitin-proteasome pathway, thereby de-repressing the expression of GA-responsive genes, including the reporter gene in the assay system. frontiersin.orgnih.gov

While specific studies utilizing reporter gene systems to directly assess this compound activity are not prominent in the literature, its functional role can be inferred from its known inactivity in bioassays and its chemical structure. The initiation of the GA signaling cascade is highly specific to the structure of the gibberellin molecule. nih.govfrontiersin.org The low biological activity of GA13 in whole-plant and tissue-level assays strongly indicates that it is unable to bind effectively to the GID1 receptor. researchgate.netrsc.org Consequently, GA13 would not be able to induce the conformational change in GID1 necessary to promote the GID1-DELLA interaction. nih.gov As a result, DELLA proteins would remain stable, and the transcription of GA-responsive genes, including any linked reporter gene, would remain repressed. Therefore, it is expected that GA13 would show no activity in a GA-responsive reporter gene system.

Genetic and Genomic Approaches in Gibberellin A13 Research

Characterization of Mutants Affecting Gibberellin A13 Biosynthesis and Signaling

Mutant analysis is a cornerstone of plant hormone research, providing a powerful tool to dissect biological pathways by observing the phenotypic consequences of genetic disruption. researchgate.net Studies on mutants with altered GA metabolism or response have been crucial for positioning GA13 within the broader context of plant development.

Dwarfism in plants is a classic phenotype associated with deficiencies in gibberellin biosynthesis or signaling. nih.gov While many dwarf mutants are characterized by a lack of bioactive GAs, some have been instrumental in understanding the role of precursor and intermediate GAs, including GA13. GA13 is an endogenous gibberellin identified in several plant species, including Arabidopsis thaliana. nih.gov

Research on GA-deficient and GA-insensitive mutants has revealed complex changes in the profiles of various GA molecules. For instance, analysis of the semidwarf ga4 and ga5 mutants in Arabidopsis helped to establish the metabolic grid of GAs, in which GA13 is a component of the early-3-hydroxylation pathway. nih.gov

More direct evidence for the role of GA13-related genes in plant stature comes from the study of GA 13-oxidases, the enzymes responsible for the 13-hydroxylation of GA12 to GA53, a key step in the pathway branching. nih.govplos.org While loss-of-function double mutants of the rice GA 13-oxidase genes CYP714B1 and CYP714B2 resulted in taller plants due to the accumulation of the more active GA4, the opposite effect—dwarfism—was observed when these genes were overexpressed. nih.govpnas.org Overexpression of CYP714B genes in rice led to semi-dwarfism, which was associated with an increase in the concentration of 13-hydroxylated GAs, such as GA1, at the expense of non-13-hydroxylated GAs. nih.gov Similarly, overexpressing the Arabidopsis GA 13-oxidase homolog, CYP714A2, also produced a severe dwarf phenotype due to GA deficiency. oup.com These findings demonstrate that the enzymatic step leading to the 13-hydroxylated branch of the GA pathway, which is related to GA13 biosynthesis, is a critical control point for plant height.

Table 1: Selected Dwarf Mutants and Genetically Modified Lines Related to this compound Metabolism

Species Gene/Mutant Genetic Modification Phenotype Reference
Rice (Oryza sativa) CYP714B1 / CYP714B2 Overexpression Semi-dwarfism nih.gov

Constitutive response mutants exhibit a phenotype that mimics continuous exposure to high levels of GAs. These mutants are often defective in negative regulators of the GA signaling pathway, such as DELLA proteins. researchgate.net The study of these mutants provides insights into the feedback mechanisms that connect GA signaling to GA biosynthesis.

The gai (gibberellin insensitive) mutant of Arabidopsis is a dominant GA-unresponsive dwarf mutant caused by a gain-of-function mutation in a DELLA protein. nih.gov Although it displays a dwarf phenotype, analysis of its endogenous gibberellins (B7789140) revealed a complex feedback response. The gai mutant has reduced levels of C20-dicarboxylic acid GAs but significantly increased levels of C19-GAs. nih.gov GA13 was identified as part of the metabolic profile in the wild-type background, and its precursors were found to be depleted in the gai mutant, indicating that the signaling pathway exerts tight control over the biosynthetic pathway. nih.gov This suggests that when the signaling pathway is constitutively repressed, it sends a signal to alter the flux through the entire GA metabolic grid, including the branches containing GA13.

Gene Cloning and Functional Characterization of this compound-Related Genes

The identification and functional validation of genes encoding enzymes in the GA pathway are fundamental to understanding how specific gibberellins are synthesized. The key enzymatic step related to the GA13 metabolic route is 13-hydroxylation, catalyzed by GA 13-oxidases (GA13ox). These enzymes convert GA12 into GA53, directing metabolism towards the production of 13-hydroxylated GAs like GA1. nih.govpnas.org

Through reverse genetics and heterologous expression systems, several genes encoding GA13ox have been cloned and characterized. In rice, two cytochrome P450 genes, CYP714B1 and CYP714B2 , were identified as encoding functional GA 13-oxidases. pnas.org When the recombinant proteins were expressed in yeast, they demonstrated the ability to convert GA12 into GA53 in vitro. pnas.org Analysis of a double knockout mutant for these genes confirmed their major role in GA 13-hydroxylation in vivo, showing decreased levels of 13-OH GAs and increased levels of 13-H GAs. pnas.org

In Arabidopsis thaliana, members of two distinct cytochrome P450 subfamilies have been shown to possess GA 13-oxidase activity.

CYP714A2 was shown to function as a 13-oxidase, in addition to other activities. oup.com

CYP72A9 was also identified as a bona fide GA 13-hydroxylase, primarily expressed in developing seeds, that catalyzes the conversion of GA12 to GA53. nih.gov

Furthermore, in the model legume Medicago truncatula, two genes, MtCYP714C1 and MtCYP714C2 , have been proposed as candidate GA13-oxidase genes based on their high sequence similarity to the functionally characterized rice genes. plos.org

Table 2: Cloned and Characterized Genes Encoding GA 13-oxidases

Gene Species Enzyme Family Function Confirmed Reference
CYP714B1 Rice (Oryza sativa) Cytochrome P450 Yes (in vitro/in vivo) pnas.org
CYP714B2 Rice (Oryza sativa) Cytochrome P450 Yes (in vitro/in vivo) pnas.org
CYP714A2 Arabidopsis (A. thaliana) Cytochrome P450 Yes (in vitro) oup.com
CYP72A9 Arabidopsis (A. thaliana) Cytochrome P450 Yes (in vivo) nih.gov
MtCYP714C1 Medicago (M. truncatula) Cytochrome P450 Candidate gene plos.org

Transcriptomic Analysis of this compound-Responsive Genes

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, offers a global view of gene expression changes in response to specific stimuli. This approach has been widely used in gibberellin research to identify genes that are regulated by GA signaling. researchgate.netmdpi.com

RNA sequencing (RNA-seq) has become a powerful tool for transcriptomic profiling, enabling the identification of genes regulated by hormones. Numerous RNA-seq studies have explored the gene expression networks affected by bioactive gibberellins like GA3 and GA4 or have analyzed transcriptomes of GA-related mutants. mdpi.com For example, transcriptomic analysis of the rice spo1 mutant, which shows altered hormone homeostasis, revealed differential expression of GA pathway genes, including the GA 13-oxidase CYP714B2. mdpi.com However, dedicated RNA-seq studies designed to specifically identify the suite of genes that respond directly to the application of this compound are not prominent in the current scientific literature. Research has historically focused on the transcriptomic consequences of applying the final, bioactive forms of the hormone.

Prior to the widespread adoption of RNA-seq, DNA microarrays were the standard for high-throughput gene expression analysis. This technology has been applied to dissect GA-regulated gene networks in various plant species. researchgate.net These studies have successfully identified numerous genes involved in processes like cell elongation, metabolism, and signal transduction that are controlled by gibberellins. For instance, microarray analyses have been used to compare gene expression in GA-deficient mutants versus wild-type plants or to profile transcriptomic changes after treatment with GA3. researchgate.netnzdr.ru As with RNA-seq, there is a lack of specific microarray studies that have used this compound as the treatment to profile GA13-responsive genes. The scientific focus has remained on the bioactive GAs, leaving the direct signaling and transcriptomic impact of intermediate GAs like GA13 as an area for future investigation.

Proteomic and Metabolomic Studies on this compound Pathways

Proteomic and metabolomic approaches have become indispensable in dissecting the complex networks governing gibberellin (GA) functions. These technologies allow for a large-scale analysis of proteins and metabolites, providing a comprehensive view of the signaling cascades and metabolic fluxes related to specific gibberellins like this compound (GA13). By integrating these high-throughput data, researchers can elucidate the molecular mechanisms from gene expression to metabolic outcome, revealing how GA13 and its related compounds regulate plant development.

Metabolite Profiling to Elucidate this compound Fluxes

Metabolite profiling is a powerful tool for quantifying the abundance of various gibberellins and their precursors, thereby helping to map the metabolic grid and understand metabolic fluxes. researchgate.net Techniques such as Ultra-Performance Liquid Chromatography followed by electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) provide a robust and sensitive method for the precise quantification of GAs, even at the very low concentrations found in plant tissues. frontiersin.orgcreative-proteomics.com

Gibberellin biosynthesis in higher plants is a complex pathway that can be broadly divided into stages occurring in different cellular compartments. nih.gov The pathway leading to and involving GA13 is part of the C20-GA stream. The process begins with the synthesis of ent-kaurene (B36324), which is then oxidized by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to form GA12, the first C20-gibberellin. oup.com

From GA12, the pathway can branch. oup.com In the 13-hydroxylation pathway, GA12 is converted to GA53. plos.org This branch leads to the formation of bioactive GA1. oup.complos.org GA13 is a C20-GA dicarboxylic acid that is an intermediate in this complex web. mdpi.com Studies using metabolite profiling have tracked the accumulation of these intermediates under various conditions. For instance, integrated transcriptomic and metabolomic analyses in Fusarium sacchari have shown how nitrogen sources can modulate the metabolic flux through the GA pathway, affecting the synthesis of intermediates like GA13 and the accumulation of bioactive end-products. mdpi.com Similarly, profiling studies in Medicago truncatula have identified the presence of numerous gibberellins, confirming the activity of both the 13-hydroxylation and non-13-hydroxylation pathways during developmental processes. plos.orgmdpi.com By measuring the levels of substrates and products, researchers can infer the activity of key enzymes like GA 20-oxidases and GA 3-oxidases and understand how metabolic flux is directed toward the production of specific bioactive GAs or their inactive catabolites, such as GA8. nih.govplos.org

Table 2: Key Metabolites in this compound-Related Biosynthetic Pathways

MetaboliteAbbreviationChemical ClassRole in Pathway
ent-Kaurene -DiterpeneEarly precursor in the GA biosynthetic pathway. oup.comnih.gov
Gibberellin A12 GA12C20-GibberellinThe first gibberellin formed; a major branch point. oup.comnih.gov
Gibberellin A53 GA53C20-GibberellinEntry substrate for the 13-hydroxylation pathway. oup.complos.org
This compound GA13C20-GibberellinAn oxidized intermediate derived from GA12. mdpi.comacs.org
Gibberellin A19 GA19C20-GibberellinAn intermediate in the 13-hydroxylation pathway, derived from GA53. plos.org
Gibberellin A20 GA20C19-GibberellinPrecursor to the bioactive GA1. frontiersin.orgnih.gov
Gibberellin A1 GA1C19-GibberellinA major bioactive gibberellin in many plant species. frontiersin.orgnih.gov
Gibberellin A8 GA8C19-GibberellinInactive catabolite of GA1. nih.gov

Biotechnological Applications and Agricultural Implications of Gibberellin A13 Research

Genetic Engineering for Modulating Endogenous Gibberellin A13 Levels in Crop Plants

Altering the concentration of GA13 within a plant can have cascading effects on the levels of other GAs, thereby influencing various growth and developmental processes. nih.govnih.gov Genetic engineering provides precise tools to modify the GA13 pathway for agronomic benefit. dataplus.org.pk

The primary enzyme responsible for the synthesis of GA13 is GA 13-oxidase (GA13ox), a cytochrome P450 monooxygenase that converts GA12 to GA53 (13-hydroxy GA12). oup.commdpi.com GA13 is then formed further down the pathway. Overexpression of the genes encoding these enzymes, such as CYP714B1 and CYP714B2 in rice, has been shown to increase the levels of 13-hydroxylated GAs. pnas.orgnih.gov However, this can also lead to a semi-dwarf phenotype, as the resulting balance of GAs can be altered, sometimes reducing the levels of more potent, non-13-hydroxylated GAs like GA4. pnas.orgnih.gov In Arabidopsis thaliana, overexpression of a GA 13-hydroxylase gene, CYP72A9, also resulted in semi-dwarfism due to a significant reduction in GA4 levels. nih.govfrontiersin.orgnih.gov These findings indicate that the 13-hydroxylation step, which involves the pathway leading to GA13, can act as a regulatory point to modulate plant stature. oup.com

Table 1: Effects of Overexpressing Gibberellin 13-oxidase Genes in Different Plant Species

GenePlant SpeciesObserved PhenotypeEffect on Gibberellin LevelsReference
CYP714B1 / CYP714B2Rice (Oryza sativa)Semi-dwarfismIncreased 13-OH GAs (e.g., GA1), potential decrease in 13-H GAs pnas.orgnih.gov
CYP72A9Arabidopsis thalianaSemi-dwarfismSignificant reduction in GA4, deficiency in GA1 in mutants nih.govfrontiersin.orgnih.gov
CYP714A2Arabidopsis thalianaSemi-dwarfismDecreased non-13-hydroxy GAs (e.g., GA4), increased 13-hydroxy GAs (e.g., GA1) oup.com

CRISPR/Cas9 technology offers a revolutionary method for precise and targeted modification of genes within the gibberellin biosynthetic pathway. mdpi.comactabotanica.orgresearchgate.net This system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's natural repair mechanisms often result in small insertions or deletions (indels), which can disrupt gene function. actabotanica.orgfrontiersin.org

This approach can be used to:

Knock out key biosynthetic genes to alter GA profiles. For instance, targeting genes like GA20-oxidase has been used to create semi-dwarf phenotypes in rice, which improves lodging resistance and increases grain yield. nih.govactabotanica.org Similar strategies could be applied to the genes controlling GA13 levels.

Modify regulatory elements of genes like GA13ox to fine-tune their expression in specific tissues or at certain developmental stages, allowing for more controlled manipulation of plant architecture and development. bohrium.com

Introduce specific beneficial alleles that alter enzyme efficiency, thereby modulating the flow of metabolites through the GA13 pathway.

The precision of CRISPR/Cas9 allows for the creation of plants with improved traits while minimizing the pleiotropic effects that can occur with less targeted methods like general overexpression. mdpi.comresearchgate.net

Enhancing Agronomic Traits through this compound Pathway Manipulation

By modulating the pathway involving GA13, it is possible to influence a range of traits that are critical for agricultural productivity. rothamsted.ac.uk

Manipulating gibberellin pathways is a cornerstone of modern agriculture, famously demonstrated by the "Green Revolution," which utilized semi-dwarf varieties of wheat and rice with altered GA biosynthesis or signaling. nih.govoup.com These varieties resist lodging (stem bending) and can support higher grain yields under heavy fertilization. nih.gov

Strategies related to the GA13 pathway that can enhance yield include:

Optimizing Plant Stature: As seen with the overexpression of GA13ox genes, modulating the 13-hydroxylation pathway can create semi-dwarf plants. pnas.orgnih.gov This is a key strategy for preventing yield loss from lodging in cereal crops. nih.gov

Improving Fruit Development: Gibberellins (B7789140) are widely used in horticulture to increase fruit size and induce parthenocarpy (seedless fruit development) in crops like grapes and tomatoes. ficosterra.comlongdom.orgbiologydiscussion.com By altering the endogenous GA profile through manipulation of the GA13 pathway, it may be possible to enhance these desirable fruit characteristics from within the plant.

Plant hormones are crucial for mediating responses to environmental challenges. taylorfrancis.comnih.govmdpi.com The gibberellin pathway is increasingly recognized for its role in abiotic stress responses. taylorfrancis.comnih.govbrazilianjournals.com.br

There is often a trade-off between growth and defense responses. mdpi.com Under stress conditions such as salinity, drought, or cold, plants often reduce the levels of bioactive GAs. nih.govmdpi.com This reduction allows for the accumulation of DELLA proteins, which are negative regulators of GA signaling. oup.com These proteins can then activate stress-responsive genes, shifting the plant's resources from growth towards survival. mdpi.com

Therefore, modulating the GA13 pathway to achieve lower levels of bioactive GAs could be a viable strategy for developing crops with enhanced tolerance to various abiotic stresses. nih.govmdpi.com For example, analysis of castor beans under drought revealed significant changes in the expression of gibberellin signaling genes, suggesting a nuanced regulation of the pathway is key to its drought tolerance. mdpi.com

Developing this compound-Responsive Crop Varieties

An alternative to directly engineering the GA biosynthetic pathway is to modify the GA signaling pathway to alter how a plant perceives and responds to gibberellins. frontiersin.org This involves targeting components like the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and the downstream DELLA repressor proteins. oup.com

By creating mutations in these signaling components, it is possible to develop crop varieties that are either more or less sensitive to gibberellins. For example, expressing a mutant, constitutively active repressor of GA signaling (like the gai allele from Arabidopsis) in chrysanthemum resulted in a dwarf phenotype without the need for chemical growth retardants. ishs.org

Developing varieties with altered responsiveness could allow for more precise control over plant growth. A crop variety engineered to be highly responsive to a specific, less-active gibberellin could be grown under normal conditions and then treated with that specific GA at a key developmental stage to trigger a desired agronomic trait, such as flowering or fruit set. This approach could lead to more sustainable and adaptable cropping systems. dataplus.org.pk

Sustainable Agricultural Practices and this compound Research

The pursuit of sustainable agriculture, which aims to meet current food demands without compromising the ability of future generations to meet their own, necessitates innovative approaches to enhance crop productivity while minimizing environmental impact. This includes reducing reliance on synthetic chemical inputs and developing crops with greater resilience to environmental stress. researchgate.netfrontiersin.org Phytohormones, as natural regulators of plant growth and development, are central to this endeavor. brazilianjournals.com.brnih.gov Within the large family of gibberellins (GAs), research has traditionally focused on the few biologically active forms that directly promote growth. However, a deeper understanding of the entire metabolic network, including the numerous non-bioactive intermediates like this compound (GA13), is proving essential for developing next-generation agricultural technologies. researchgate.net

This compound is a C20-gibberellin, a class of tetracyclic diterpenoid phytohormones that serve as precursors to the bioactive forms. frontiersin.orgnih.gov Unlike bioactive GAs such as GA1, GA3, GA4, and GA7, GA13 does not directly stimulate growth processes like stem elongation or germination. researchgate.netresearchgate.net Instead, its significance lies in its position within the complex and tightly regulated GA biosynthesis pathway. oup.comnih.gov The concentration of bioactive GAs at any given time is a result of a finely tuned balance between biosynthesis and deactivation, involving dozens of intermediates and enzymes. researchgate.net Therefore, understanding the role and regulation of precursors like GA13 is critical for manipulating plant growth in ways that support sustainable practices.

Research into the enzymatic steps of the GA pathway provides insight into how levels of specific gibberellins are controlled. A key reaction is 13-hydroxylation, which converts 13-H GAs into 13-OH GAs, altering their biological activity. frontiersin.orgpnas.org Recent studies in the model plant Arabidopsis thaliana have identified a family of cytochrome P450 enzymes, designated CYP72A, that catalyze this important conversion. nih.govresearchgate.net

Detailed investigations have revealed that several members of this family, including CYP72A7, CYP72A9, and CYP72A13, exhibit GA 13-hydroxylase activity. researchgate.netnih.gov For instance, the enzyme CYP72A9 has been shown to convert GA12 to GA53 and the highly bioactive GA4 into the less active GA1. nih.gov While the gene CYP72A13 has also been confirmed to encode an enzyme with GA 13-hydroxylase activity, its precise physiological role remains under investigation, as its overexpression did not produce the same dwarf phenotype seen with other enzymes in its family. researchgate.netnih.gov This highlights the complexity and specificity within the GA metabolic grid.

The implications of this research for sustainable agriculture are profound. By identifying and characterizing the function of specific genes like CYP72A13, scientists can develop tools to precisely modulate the GA pathway. This could lead to the creation of crop varieties with enhanced traits without the direct application of external chemicals. For example, fine-tuning the levels of bioactive GAs can create semi-dwarf varieties of cereals that are more resistant to wind and rain, thus preventing crop lodging and improving harvest index—a cornerstone of the Green Revolution. nih.gov Furthermore, as GA signaling is linked to plant responses to abiotic stresses like salinity and drought, manipulating the pathway could lead to hardier crops that are better suited to changing environmental conditions. brazilianjournals.com.br Understanding the function of every intermediate, including non-bioactive forms like GA13, and every regulatory enzyme is a fundamental prerequisite for the successful biotechnological engineering of crops for a more sustainable agricultural future. creative-proteomics.comusda.gov

Research Findings on Key GA-Metabolizing Enzymes

The following table summarizes the functions of key enzymes involved in the gibberellin biosynthesis and modification pathway, including those related to 13-hydroxylation.

Enzyme FamilySpecific Enzyme (Gene)OrganismFunctionImplication for Plant PhenotypeReference(s)
Cytochrome P450 CYP714B1 / CYP714B2Rice (Oryza sativa)Encodes GA 13-oxidase, which reduces GA bioactivity.Plays a role in fine-tuning plant growth. pnas.org
Cytochrome P450 CYP72A9Arabidopsis thalianaCatalyzes 13-hydroxylation of various GAs (e.g., GA12 → GA53; GA4 → GA1).Overexpression leads to semi-dwarfism due to reduced levels of highly active GA4. researchgate.netnih.gov
Cytochrome P450 CYP72A13Arabidopsis thalianaExhibits GA 13-hydroxylase activity.Physiological function is still under investigation as overexpression did not cause a semi-dwarf phenotype. researchgate.netnih.gov
GA 20-oxidase GA20oxGeneral (Plants)Catalyzes late-stage steps in the biosynthesis of C19-GAs.Overexpression generally leads to increased levels of bioactive GAs and taller plants. wikipedia.org
GA 3-oxidase GA3oxGeneral (Plants)Catalyzes the final step to produce bioactive GAs (e.g., GA20 → GA1; GA9 → GA4).Activity is crucial for producing active GAs that promote growth. oup.com
GA 2-oxidase GA2oxGeneral (Plants)Inactivates bioactive GAs (e.g., GA1, GA4) and their precursors through 2β-hydroxylation.A major GA deactivation pathway; regulates GA homeostasis to prevent excessive growth. pnas.org

Evolutionary Aspects of Gibberellin A13 in Plant Lineages

Divergence and Conservation of Gibberellin A13 Functions in Plant Evolution

The specific biological function of this compound itself is not extensively documented, as it is generally considered an intermediate or a minor component of the GA pool. Its evolutionary importance is best understood through the function of the pathway it belongs to—the 13-hydroxylation pathway. The presence of this pathway alongside the non-13-hydroxylation pathway created a dual system for producing bioactive GAs, allowing for more nuanced control over plant growth and development.

There is a clear pattern of functional divergence in the role of gibberellins (B7789140) across plant evolution:

Conservation in Reproduction: In lower vascular plants like ferns and lycophytes, a primary role for GAs is in regulating reproductive development, such as promoting the development of male organs (antheridia). nih.govnih.gov This may represent one of the ancestral functions of the GA pathway.

Expansion in Higher Plants: In angiosperms, the functions of GAs have significantly expanded to regulate a wide array of processes, including stem elongation, seed germination, the transition to flowering, and fruit development. nih.govoup.com

The evolution of the 13-hydroxylation pathway was a critical step in enabling this functional expansion. This pathway typically produces GAs with lower biological activity than their non-13-hydroxylated counterparts. For instance, GA1 (the end product of the 13-hydroxylation pathway) has significantly lower bioactivity than GA4 (the end product of the non-13-hydroxylation pathway). frontiersin.orgnih.gov This difference allows the 13-hydroxylation pathway to function as a deactivation or modulation route.

A prime example of this functional divergence is seen in Arabidopsis seed development. The enzyme CYP72A9, a GA 13-hydroxylase, is predominantly expressed in developing seeds. Its function is to convert the highly bioactive GA4 into the less active GA1. nih.gov This deactivation is crucial for establishing primary seed dormancy. The evolution of this specific gene expression pattern and enzymatic function provides a sophisticated mechanism to fine-tune hormone levels, ensuring that seeds only germinate under favorable conditions. This demonstrates a shift from a simple growth-promoting role to a complex regulatory function that integrates developmental and environmental cues.

Table 2: Divergence and Conservation of Functions Associated with the 13-Hydroxylation Pathway

Developmental ProcessRole in Lower Vascular Plants (e.g., Ferns)Role in Angiosperms (e.g., Arabidopsis)Evolutionary Significance
Reproductive Development Conserved Function: Promotes male gametophyte development. nih.govDiverged/Expanded Function: Regulates pollen tube growth, flower development, and fruit set. weebly.comThe ancestral role in reproduction was retained and adapted for the more complex reproductive structures of flowering plants.
Vegetative Growth Limited role in sporophyte elongation.Expanded Function: Major regulator of stem and internode elongation. weebly.comThe evolution of the pathway allowed GAs to become central regulators of plant architecture and size.
Seed Biology N/A (reproduce via spores)Novel Function: The 13-hydroxylation pathway acts as a key deactivation route to enforce primary seed dormancy by reducing levels of highly active GAs. nih.govRepresents a significant evolutionary innovation, allowing for precise control over the life cycle in response to environmental conditions.

Future Directions and Emerging Research Avenues for Gibberellin A13

Advanced Imaging Techniques for Spatiotemporal Dynamics of Gibberellin A13

Recent breakthroughs include the creation of fluorescently-tagged GAs (GA-Fls), which act as surrogates to study hormone distribution. nih.gov These probes have revealed that GAs accumulate specifically in certain tissues, such as the endodermal cells of the root elongation zone. nih.gov A significant innovation is the development of genetically encoded biosensors like the Gibberellin Perception Sensor 1 (GPS1), which allows for the tracking of gibberellins (B7789140) at a cellular level in living plants. cam.ac.uk Using GPS1, researchers have observed GA gradients in rapidly elongating tissues like roots and hypocotyls. researchgate.netcam.ac.uk

Future efforts will likely focus on creating higher-resolution and more stable probes. Technologies such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM), which are used to measure the dynamics of signaling activity in other biological systems, represent powerful future avenues for GA research. nih.gov The development of brighter and more stable fluorophores, such as BODIPY, for tagging hormones also holds promise for enabling long-term, live-cell imaging of GA13 distribution and transport. biorxiv.org

Table 1: Advanced Imaging Techniques in Gibberellin Research

Technique Description Application in GA Research Key Findings/Potential
Fluorescently-tagged GAs (GA-Fls) Bioactive gibberellins chemically linked to a fluorescent molecule (e.g., fluorescein). nih.govbiorxiv.org Used as a surrogate to visualize GA distribution in intact plant tissues like Arabidopsis roots. nih.gov Revealed specific accumulation of GAs in the endodermis of the root elongation zone. nih.gov
Genetically Encoded Biosensors (e.g., GPS1) Engineered fluorescent proteins that change their optical properties upon binding to gibberellins. cam.ac.uk Enables tracking of GA at the cellular level in living plants. cam.ac.uk Visualized GA gradients in rapidly elongating tissues such as roots and hypocotyls. researchgate.netcam.ac.uk
FRET/FLIM Microscopy Advanced microscopy techniques that measure molecular interactions and dynamics based on energy transfer between fluorophores. nih.gov A potential future application for high-resolution spatiotemporal imaging of GA-receptor interactions and signaling. nih.gov Could provide precise data on the kinetics of GA13 binding and signaling complex formation in real-time.

| Confocal Laser Scanning Microscopy (CLSM) | A high-resolution optical imaging technique used to reconstruct three-dimensional structures from images. | Used to observe the localization of fluorescently-labeled GAs and biosensors within specific cell layers. nih.gov | Provides detailed spatial information on GA distribution within complex tissues. |

Systems Biology Approaches to Model this compound Networks

The gibberellin pathway is not a simple linear process but a complex network of biosynthesis, catabolism, signaling, and transport, featuring multiple feedback and feed-forward loops. pnas.orgnih.gov Systems biology, which integrates computational and mathematical modeling with experimental data, is essential for understanding the emergent properties of this network. nih.govnih.gov

Mathematical models have been developed to elucidate the role of transcriptional feedback in GA signaling. pnas.orgnih.gov These models, validated with in vitro and in vivo experimental data, can simulate the interactions between key components like the GID1 receptor and DELLA repressor proteins, and predict the system's response to genetic or chemical perturbations. pnas.orgnih.govfrontiersin.org For instance, modeling has shown that the regulation of GA20-oxidase transcription is critical for modulating endogenous GA levels. pnas.orgnih.gov

Furthermore, multi-scale models can connect molecular signaling events to physiological outcomes, such as root growth, by incorporating physical parameters like cell expansion and the resulting dilution of cytosolic GA. nih.gov Researchers also use modeling to study the crosstalk between the GA and other hormone pathways, like brassinosteroids, revealing the robustness of GA signaling. nih.govarxiv.org Future systems biology approaches will need to combine tissue-specific transcriptomics, proteomics, and interactomics data to build more comprehensive and predictive models of the GA network, clarifying the specific role of the GA13 node within this system. nih.gov

Table 2: Key Components and Concepts in Modeling GA Networks

Component/Concept Role in the GA Network Relevance to Modeling
GID1 Receptor Binds to bioactive GAs, initiating the signaling cascade by promoting DELLA degradation. pnas.orgnih.gov Modeling GA-GID1 interactions helps predict the sensitivity and timing of the GA response. pnas.orgfrontiersin.org
DELLA Proteins A family of nuclear proteins that repress GA-responsive genes and growth. nih.govnih.gov Simulating DELLA protein levels is key to linking GA signals to downstream gene expression and growth repression. nih.gov
GA Oxidases (GA20ox, GA3ox, GA2ox) Enzymes that catalyze the final steps of bioactive GA synthesis (GA20ox, GA3ox) or their deactivation (GA2ox). pnas.orgscholarpublishing.org Modeling the expression and activity of these enzymes is crucial for understanding GA homeostasis and feedback regulation. pnas.orgnih.gov
Transcriptional Feedback Bioactive GAs and DELLA proteins regulate the expression of genes within the GA pathway itself (e.g., GID1, GA20ox). pnas.org Integrated models are required to understand how these complex feedback loops interact to control GA signaling. pnas.orgnih.gov

| Hormone Crosstalk | The GA pathway interacts with other hormone pathways, such as auxin and brassinosteroids. nih.govarxiv.org | Mathematical models are used to investigate the dynamics of these interactions and their influence on plant development. nih.govarxiv.org |

Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize plant science by enabling researchers to analyze vast and complex biological datasets. researchgate.netnih.gov In the context of this compound, AI and ML can accelerate discovery by processing "big data" from genomics, transcriptomics, and metabolomics to generate new hypotheses and predictive models. researchgate.net

ML algorithms have already been successfully applied in gibberellin research. For example, ML approaches like Support Vector Machines (SVM) have been used to develop high-performance tools for predicting and classifying enzymes in the GA metabolic pathway based on their amino acid composition. scholarpublishing.orgresearchgate.net One such tool, 'GAPred', provides a web-based system for analyzing GA metabolic enzymes in monocots. scholarpublishing.orgresearchgate.net Other studies have used ML to accurately predict the functional domains of key signaling components, such as DELLA proteins. researchgate.net

Table 3: Applications of AI and Machine Learning in Gibberellin Research

AI/ML Application Description Example/Potential for GA13 Research
Enzyme Prediction Using ML algorithms (e.g., SVM, Naïve-Bayes) to classify and predict enzymes from sequence data. scholarpublishing.orgresearchgate.net The 'GAPred' tool predicts key enzymes in the GA metabolic pathway. scholarpublishing.orgresearchgate.net This could be expanded to identify novel GA13-oxidases.
Protein Domain Prediction Applying ML classifiers to identify conserved functional domains in proteins from their amino acid sequence. researchgate.net Successfully used to predict the domains of DELLA proteins, key repressors in GA signaling. researchgate.net
Predictive Bioactivity Modeling Training ML models on known chemical structures and bioactivity data to predict the function of new molecules. nih.gov Could be used to screen chemical libraries for novel compounds that specifically modulate GA13 levels or its downstream effects.
Analysis of Large Datasets Employing AI to analyze complex "big data" from transcriptomics, proteomics, and metabolomics to find novel correlations. researchgate.net Can identify novel genes or metabolites whose patterns are correlated with GA13 levels under different conditions, suggesting new functions.

| Hypothesis Generation | Using AI to sift through vast amounts of data to identify patterns and generate new, testable scientific hypotheses. researchgate.net | AI could propose novel interactions between the GA13 pathway and other cellular processes based on integrated multi-omics data. |

Unraveling Novel Functions and Interactions of this compound

While many C20-GAs like GA13 have been considered inactive precursors or intermediates, recent research indicates they are part of a sophisticated regulatory system. The conversion of other GAs to GA13 is a key deactivation step, mediated by enzymes known as GA13-oxidases (GA13ox). nih.govresearchgate.net These enzymes play a critical role in fine-tuning the levels of bioactive GAs in specific tissues and at specific times.

Studies in rice have shown that the cytochrome P450 enzymes CYP714B1 and CYP714B2 function as GA13-oxidases. nih.gov A double mutant lacking these enzymes exhibits an elongated uppermost internode, demonstrating that the regulation of GA levels via the 13-hydroxylation pathway is crucial for controlling specific aspects of plant architecture. nih.gov This suggests a novel role for the pathway leading to GA13 in the precise modulation of organ growth.

Furthermore, research in poplar has linked the GA 13-hydroxylation pathway directly to developmental signals. The FLOWERING LOCUS T2 (FT2) signal was found to promote shoot apex development while restricting internode elongation specifically by modulating the 13-hydroxylation of GAs. csic.es Future research will likely uncover more of these specific regulatory functions, exploring how the GA13 metabolic node integrates various developmental and environmental signals to control plant form. This includes its antagonistic relationship with other hormones like abscisic acid (ABA), which is known to counteract GA in many developmental processes. mdpi.com

Translational Research from Basic this compound Science to Applied Plant Biotechnology

Translating fundamental knowledge of GA metabolism into practical applications for agriculture and horticulture is a major goal. frontiersin.orgresearchgate.net The "Green Revolution" was driven in part by the selection of semi-dwarf crop varieties that had altered GA biosynthesis or signaling, which made them more resistant to lodging and increased harvest index. wikipedia.org A deep understanding of the GA13 pathway offers new targets for the molecular manipulation of crop plants. mdpi.com

By modulating the expression of GA13-oxidase genes, it is possible to control plant height. For example, overexpressing the rice CYP714B1 and CYP714B2 genes in Arabidopsis resulted in a semi-dwarf phenotype, a highly desirable trait in many cereal crops. nih.gov This demonstrates that manipulating the flux towards GA13 can be a viable strategy for crop improvement.

Modern genetic engineering tools, particularly CRISPR/Cas9, offer the ability to precisely edit GA-related genes to achieve desired agronomic traits. mdpi.com By targeting GA13-oxidases or other enzymes in the pathway, it may be possible to fine-tune plant stature, flowering time, and fruit development without the pleiotropic effects that can accompany broad alterations to GA signaling. frontiersin.orgresearchgate.net This translational research aims to leverage the nuanced roles of molecules like GA13 to enhance crop yield, quality, and resilience. researchgate.net

Table 4: Biotechnological Applications Related to this compound Manipulation

Application Strategy Target Gene/Pathway Desired Outcome
Control of Plant Height (Semi-dwarfism) Overexpression of GA deactivating enzymes. GA13-oxidase genes (e.g., CYP714B1, CYP714B2). nih.gov Reduced stem elongation, leading to lodging resistance and improved harvest index in cereals. nih.gov
Fine-tuning Organ Growth Precise editing of GA metabolic genes using CRISPR/Cas9. mdpi.com Genes controlling the 13-hydroxylation pathway. nih.govcsic.es Optimized growth of specific organs, such as restricting internode elongation while promoting reproductive development. csic.es
Modulation of Flowering Time Altering the expression of genes at the intersection of flowering and GA pathways. GA metabolic genes regulated by flowering signals like FT2. csic.es Adjusting flowering time to local environmental conditions to maximize yield.

| Improving Fruit Development | Modifying GA levels in reproductive tissues. | Genes controlling GA biosynthesis and deactivation in fruits and seeds. frontiersin.org | Enhancing fruit size and promoting parthenocarpy (seedless fruit). frontiersin.orgslideshare.net |


Q & A

Q. How can researchers reliably identify and quantify Gibberellin A13 in plant tissues?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise identification. Validate protocols with internal standards (e.g., deuterated GA13) to correct for matrix effects .
  • Include control experiments with GA13-deficient mutants to confirm specificity .
  • Reference spectral libraries (e.g., NIST) and replicate measurements to minimize instrumental variability .

Q. What experimental designs are optimal for studying GA13 biosynthesis pathways?

Methodological Answer:

  • Employ isotopic labeling (e.g., ²H or ¹³C) to trace precursor incorporation into GA13 in vivo .
  • Combine genetic knockout models (e.g., CRISPR-Cas9) with metabolic profiling to identify rate-limiting enzymes .
  • Use time-course experiments to capture dynamic changes in GA13 levels during plant development .

Q. How does GA13 interact with other phytohormones in regulating plant growth?

Methodological Answer:

  • Conduct co-application experiments with ABA, auxins, or cytokinins under controlled environmental conditions. Measure growth parameters (e.g., stem elongation) and hormone levels via ELISA or LC-MS .
  • Use transcriptomic analysis (RNA-seq) to identify overlapping gene networks regulated by GA13 and other hormones .

Q. What are the challenges in isolating GA13 from plant extracts for structural analysis?

Methodological Answer:

  • Optimize solvent systems (e.g., methanol:water gradients) for chromatographic separation, as GA13’s polarity overlaps with other gibberellins .
  • Employ solid-phase extraction (SPE) to remove interfering compounds like chlorophyll .
  • Validate purity via nuclear magnetic resonance (NMR) and compare retention times with synthetic standards .

Q. How can researchers validate GA13’s role in stress responses without confounding variables?

Methodological Answer:

  • Use controlled stress induction (e.g., drought, salinity) in hydroponic systems to standardize environmental variables .
  • Pair wild-type and GA13-overexpressing transgenic lines to isolate its effects from endogenous hormonal crosstalk .
  • Apply multivariate statistical analysis to differentiate GA13-specific responses from general stress pathways .

Advanced Research Questions

Q. How do contradictory findings about GA13’s bioactivity in different plant species arise, and how can they be resolved?

Methodological Answer:

  • Analyze species-specific differences in GA13 receptor affinity using in vitro binding assays (e.g., surface plasmon resonance) .
  • Compare transcriptomic datasets across species to identify divergent signaling components .
  • Replicate experiments in multiple ecotypes or cultivars to assess genetic variability .

Q. What methodologies address the low endogenous concentrations of GA13 in functional studies?

Methodological Answer:

  • Develop ultrasensitive immunoassays (e.g., nano-ELISA) with monoclonal antibodies specific to GA13 .
  • Use heterologous expression systems (e.g., yeast or E. coli) to produce milligram quantities of GA13 for exogenous application .
  • Apply single-cell metabolomics to study GA13 distribution at sub-organ resolution .

Q. How can researchers reconcile discrepancies between in vitro and in vivo GA13 activity data?

Methodological Answer:

  • Perform compartment-specific localization studies (e.g., GFP-tagged GA13 probes) to assess bioavailability in vivo .
  • Simulate in vivo conditions (e.g., pH, co-factors) in in vitro enzyme assays to identify contextual dependencies .
  • Use computational modeling to predict GA13 diffusion and degradation rates in planta .

Q. What strategies improve the reproducibility of GA13-related gene expression studies?

Methodological Answer:

  • Standardize plant growth stages and tissue sampling times (e.g., Zeitgeber time for diurnal rhythms) .
  • Include multiple reference genes (e.g., ACTIN, UBIQUITIN) in qRT-PCR to normalize expression data .
  • Deposit raw RNA-seq data in public repositories (e.g., NCBI SRA) with detailed metadata for cross-study validation .

Q. How can researchers design assays to distinguish GA13-specific effects from those of its metabolic precursors or derivatives?

Methodological Answer:

  • Synthesize stable isotope-labeled GA13 analogs to track metabolic fate via LC-MS .
  • Use enzyme inhibitors (e.g., paclobutrazol for GA biosynthesis) to block precursor conversion and isolate GA13’s role .
  • Employ loss-of-function mutants in GA13-specific catabolic pathways (e.g., ga13ox) .

Key Methodological Considerations

  • Data Contradiction Analysis : Compare results across orthogonal techniques (e.g., biochemical assays vs. genetic models) and report effect sizes with confidence intervals .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.